
3-Hydroxytetrahydrofuran
Overview
Description
3-Hydroxytetrahydrofuran, also known as oxolan-3-ol, is a colorless liquid with a normal boiling point of 179°C and a density of 1.087 g/cm³ at 19°C . This compound is a useful pharmaceutical intermediate, particularly in the synthesis of retroviral drugs .
Synthetic Routes and Reaction Conditions:
Cyclization and Hydrolysis: this compound was first prepared in 1910 by cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane.
Chiral Synthesis: Chiral this compound can be synthesized from (S)- and ®-1,2,4-butanetriol using p-toluenesulfonic acid as a catalyst at temperatures of 180-220°C.
Hydroboration: This compound can also be synthesized via hydroboration of 2,3- and 2,5-dihydrofuran using various borane reagents.
Industrial Production Methods:
Cyclization of 4-Halo-1,3-Butanediol: This method involves heating 4-halo-1,3-butanediol either neat or in an organic solvent to 75-180°C without using acidic solutions, thus improving the reaction environment.
Dehydrocyclization: Racemic this compound can be prepared from racemic butanetriol using p-toluenesulfonic acid as a catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Reduction: It can be reduced to form different alcohols and other compounds.
Substitution: This compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like phosphorus pentasulfide can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of tetrahydrofuran.
Reduction Products: Different alcohols and related compounds.
Substitution Products: Compounds like bis(O,O-di(tetrahydrofuran-3-yl)hydrogen dithiophosphate)platinum(II), a cisplatin analog.
Scientific Research Applications
Pharmaceutical Applications
3-Hydroxytetrahydrofuran serves as a crucial intermediate in the synthesis of several pharmaceutical compounds:
- Retroviral Drugs : It is an intermediate for amprenavir and fosamprenavir, both of which are used in HIV treatment .
- Chemotherapy Agents : The compound has been utilized in synthesizing various anticancer drugs, including cisplatin analogs through reactions with phosphorus pentasulfide .
Case Study: Synthesis of Amprenavir
Amprenavir synthesis involves multiple steps where 3-OH THF acts as a key building block. The process highlights the importance of chirality in drug efficacy, making the (S)-enantiomer particularly valuable.
Agricultural Applications
In agriculture, this compound is utilized in the development of herbicides. Its incorporation into diphenyl ether structures has shown to enhance herbicidal activity significantly .
Case Study: Herbicide Development
Research indicates that introducing the 3-OH THF moiety into herbicide formulations improves selectivity and efficacy against specific weed species. This application underscores its potential economic value in agricultural chemistry.
Material Science Applications
The compound also finds use in material science, particularly in enhancing the properties of polymers and fuels. For instance, small amounts of nitrate esters derived from 3-OH THF have been shown to improve the cetane number of diesel fuel, indicating better combustion properties .
Data Table: Summary of Applications
Application Area | Specific Use | Key Benefits |
---|---|---|
Pharmaceuticals | Intermediate for HIV drugs | Essential for effective treatment |
Synthesis of chemotherapy agents | Enhances anticancer efficacy | |
Agricultural Chemicals | Herbicide formulation | Increases selectivity and efficacy |
Material Science | Fuel additive | Improves combustion properties |
Mechanism of Action
The mechanism of action of 3-hydroxytetrahydrofuran involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Tetrahydrofuran-3-ol
- Tetrahydro-3-furanol
- 2-Hydroxytetrahydrofuran
- Tetrahydrofurfuryl alcohol
- γ-Butyrolactone
Uniqueness: 3-Hydroxytetrahydrofuran stands out due to its high optical purity and its role as an intermediate in the synthesis of important pharmaceutical compounds, particularly retroviral drugs . Its chiral nature and ability to participate in complex organic reactions make it a valuable compound in both research and industrial applications .
Biological Activity
3-Hydroxytetrahydrofuran (3-HTHF) is a cyclic organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of 3-HTHF, highlighting its mechanisms of action, research findings, and potential therapeutic implications.
This compound is characterized by a hydroxyl group attached to a tetrahydrofuran ring, which contributes to its unique chemical properties. The synthesis of 3-HTHF typically involves the reduction of 4-halo-3-hydroxybutyric acid esters followed by cyclization processes, yielding high-purity products suitable for biological applications .
The biological activity of 3-HTHF is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The hydroxyl group in 3-HTHF facilitates hydrogen bonding with enzyme active sites, influencing enzymatic activity. This property is particularly significant in studies involving enzyme mechanisms and metabolic pathways.
- Chiral Recognition : As a chiral compound, 3-HTHF can selectively interact with other chiral molecules, enhancing its potential as a building block in the synthesis of enantiomerically pure pharmaceuticals.
Anticancer Potential
Research has indicated that 3-HTHF exhibits notable anticancer properties:
- Inhibition of Cell Growth : Studies have shown that certain derivatives of 3-HTHF can inhibit the growth of cancer cell lines. For instance, modifications to the structure of ftorafur (a related compound) demonstrated significant cytotoxicity against HeLa cells, suggesting that similar modifications to 3-HTHF may yield potent anticancer agents .
Enzyme Modulation
The compound has been investigated for its ability to modulate enzyme activity:
- Apurinic/apyrimidinic Endonuclease Activity : Research indicates that compounds similar to 3-HTHF can inhibit apurinic/apyrimidinic endonucleases, which are crucial for DNA repair mechanisms. This inhibition may provide a pathway for developing new anticancer therapies by targeting cancer cell survival mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Positron Scattering Studies : Experimental investigations into positron scattering from this compound provided insights into its molecular interactions at various energy levels, contributing to understanding its physical properties and potential reactivity .
- Enzymatic Activity Studies : Research involving enzyme kinetics has shown that 3-HTHF can affect the activity of human AP endonuclease 1 (APE1), suggesting its role as a potential therapeutic agent in cancer treatment by modulating DNA repair pathways .
Comparative Analysis with Related Compounds
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, enzyme modulation | Hydrogen bonding with enzymes, chiral interactions |
Tetrahydrofuran | Solvent properties | Non-specific interactions due to lack of functional groups |
(S)-(+)-3-Hydroxytetrahydrofuran | Similar properties but different activities | Chiral specificity in biological interactions |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Hydroxytetrahydrofuran critical for experimental design?
- Methodological Answer : Researchers must account for the compound’s density (1.1 g/cm³), boiling point (181°C), and vapor pressure (0.3 mmHg at 25°C) when designing reactions or purification steps. For instance, its low vapor pressure suggests limited volatility, making rotary evaporation feasible. The high polarity (due to hydroxyl and ether groups) impacts solvent selection for chromatography or crystallization .
Property | Value | Relevance in Experimental Design |
---|---|---|
Density | 1.1 g/cm³ | Solvent layering, phase separation |
Boiling Point | 181°C | Distillation thresholds |
Flash Point | 81°C | Safety protocols for flammable liquids |
Polarizability | 8.6×10⁻²⁴ cm³ | Solubility in polar/nonpolar solvents |
Q. What synthetic routes are available for preparing racemic this compound?
- Methodological Answer : Racemic synthesis typically involves acid-catalyzed cyclization of 1,4-diols or epoxide ring-opening reactions. For example, treating 1,4-butanediol with sulfuric acid yields this compound via intramolecular dehydration. Reaction optimization requires monitoring temperature (80–100°C) and catalyst loading to minimize side products like tetrahydrofuran derivatives .
Q. How can researchers determine the purity of this compound in laboratory settings?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is preferred due to the compound’s thermal stability. High-performance liquid chromatography (HPLC) using a C18 column and UV detection (210 nm) is also effective. Cross-validate purity with nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of diastereomeric or oxidation byproduct peaks .
Advanced Research Questions
Q. How can enantioselective synthesis of (S)-3-Hydroxytetrahydrofuran be optimized using asymmetric catalysis?
- Methodological Answer : Chiral catalysts like Sharpless epoxidation-derived systems or enzymatic approaches (e.g., lipases) achieve high enantiomeric excess (ee). For example, kinetic resolution using Candida antarctica lipase B in organic solvents (e.g., hexane) selectively acetylates the (R)-enantiomer, leaving (S)-3-Hydroxytetrahydrofuran with >95% ee. Reaction parameters such as solvent polarity, temperature (25–40°C), and acyl donor concentration (e.g., vinyl acetate) critically influence selectivity .
Q. What advanced analytical techniques resolve enantiomeric excess in this compound?
- Methodological Answer : Chiral HPLC with columns like Chiralpak AD-H or OD-H (mobile phase: hexane/isopropanol) separates enantiomers. Alternatively, ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) induces distinct splitting patterns for (R)- and (S)-enantiomers. For high-throughput screening, circular dichroism (CD) spectroscopy quantifies ee based on optical activity differences .
Q. How can structural contradictions in crystallographic data for this compound clathrate hydrates be resolved?
- Methodological Answer : Rietveld refinement with synchrotron X-ray diffraction (XRD) identifies lattice parameters and oxygen positions in clathrate hydrates. For example, binary systems with O₂ require direct-space method analysis to distinguish host-guest interactions. Pair distribution function (PDF) studies further resolve local structural disorder .
Q. What mechanistic insights explain yield discrepancies between enzymatic and chemical catalysis for this compound synthesis?
- Methodological Answer : Enzymatic catalysis often suffers from substrate inhibition at high diol concentrations (>2 M), whereas chemical methods (e.g., Rh-catalyzed hydroformylation) face oxidative degradation of intermediates. Comparative kinetic studies using isotopic labeling (e.g., ¹⁸O tracing) reveal divergent rate-limiting steps: enzymatic reactions are diffusion-limited, while chemical routes depend on catalyst turnover .
Q. Notes on Data Contradictions
- Density Variations : Reported density values (1.0–1.1 g/cm³) may stem from impurities or measurement techniques (pycnometry vs. computational modeling). Validate with experimental replicates .
- Enantioselectivity Conflicts : Discrepancies in ee values between studies often arise from solvent polarity effects on enzyme tertiary structure. Use activity coefficients (e.g., UNIFAC models) to correlate solvent choice with selectivity .
Properties
IUPAC Name |
oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPCNPCKDGQBAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868947 | |
Record name | 3-Furanol, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868947 | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Tetrahydro-3-furanol | |
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CAS No. |
453-20-3 | |
Record name | (±)-3-Hydroxytetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-20-3 | |
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Record name | 3-Furanol, tetrahydro- | |
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Record name | 3-HYDROXYTETRAHYDROFURAN | |
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Record name | 3-Furanol, tetrahydro- | |
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Record name | 3-Furanol, tetrahydro- | |
Source | EPA DSSTox | |
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Record name | Tetrahydrofuran-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.564 | |
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Record name | 3-Hydroxytetrahydrofuran, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MA8Z6Y28L | |
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Retrosynthesis Analysis
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